4,4-Dimethylpentanoic acid
Overview
Description
4,4-Dimethylpentanoic acid, also known as neoheptanoic acid, is a branched-chain fatty acid with the molecular formula C7H14O2. It is characterized by the presence of two methyl groups attached to the fourth carbon of the pentanoic acid chain. This compound is known for its clear, colorless appearance and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylpentanoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 4,4-dimethylpentanal using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of 4,4-dimethylpentanoyl chloride. This process involves the reaction of 4,4-dimethylpentanoyl chloride with water in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogenation with a palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products:
Oxidation: this compound derivatives.
Reduction: 4,4-Dimethylpentanol, 4,4-Dimethylpentanal.
Substitution: 4,4-Dimethylpentanoyl chloride, 4,4-Dimethylpentanamide.
Scientific Research Applications
4,4-Dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in studies related to fatty acid metabolism.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulation.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 4,4-Dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4,4-Dimethylvaleric acid
- 2,2-Dimethylglutaric acid
- 3,3-Dimethylbutyric acid
Comparison: 4,4-Dimethylpentanoic acid is unique due to its specific branching at the fourth carbon, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
4,4-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMSZUQCCUWXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880579 | |
Record name | 4,4-Dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-47-4, 33113-10-9, 95823-36-2 | |
Record name | 4,4-Dimethylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neoheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033113109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxylic acids, C6-8-neo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095823362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 4,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4-Dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carboxylic acids, C6-8-neo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-Dimethylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4,4-Dimethylpentanoic acid influence its conformational preferences in solution compared to similar compounds?
A1: this compound exhibits interesting conformational behavior due to its structure. Research using NMR spectroscopy compared its conformational preferences to 3-(trimethylsilyl)propionic acid and its anion, as well as 2-(trimethylsilyl)ethanesulfonate anion. [] This study investigated the balance between anti and gauche rotamers in various solvents, highlighting how steric effects from the methyl groups and electronic effects from silicon influence conformational equilibria. [] This type of analysis is crucial for understanding how these molecules interact in solution and can inform further studies on their reactivity and potential applications.
Q2: Are there synthetic routes to obtain optically pure this compound for use in peptide synthesis?
A2: Yes, researchers have developed methods to synthesize optically pure this compound, also referred to as neopentylglycine. [] One approach utilizes 2-cyano-4,4-dimethyl-2-pentenoic acid as a starting material. [] This compound undergoes hydrogenation with a palladium catalyst to yield 2-cyano-4,4-dimethylpentanoic acid. [] Further transformations can then be applied to obtain the target compound in the desired enantiomeric form. [] This method highlights the importance of developing efficient synthetic routes to access non-coded amino acids like neopentylglycine for peptide synthesis and subsequent studies on their properties.
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